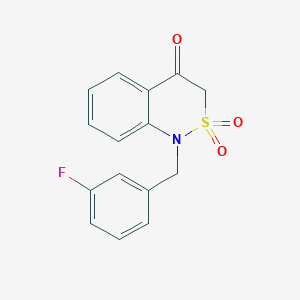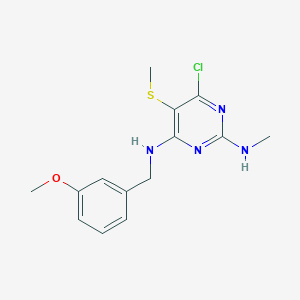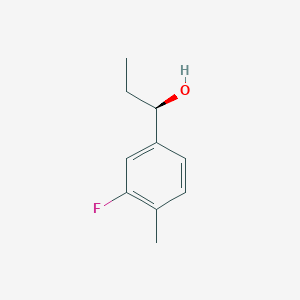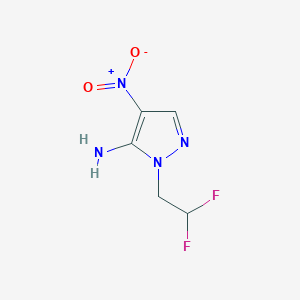
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, also known as FBA, is a synthetic compound that has been widely used in scientific research. FBA is a benzothiazinone derivative, and its unique chemical structure makes it a promising candidate for various applications in biochemistry and pharmacology.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is not fully understood, but it is believed to involve the inhibition of mycobacterial enzymes. 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been shown to inhibit the activity of the enzyme DprE1, which is involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has also been shown to inhibit the activity of the enzyme NQO1, which is involved in the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been shown to have various biochemical and physiological effects, including the inhibition of mycobacterial enzyme activity, induction of apoptosis in cancer cells, and inhibition of pro-inflammatory cytokine production. 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide in lab experiments is its high purity and yield. 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. One potential direction is the development of 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide and its potential toxicity and side effects.
合成法
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide can be synthesized using various methods, including the reaction of 3-fluorobenzylamine with 2-aminothiophenol in the presence of a catalyst. The resulting product is then oxidized to form the benzothiazinone derivative. Another method involves the reaction of 3-fluorobenzyl chloride with 2-aminothiophenol in the presence of a base, followed by oxidation with hydrogen peroxide. The yield of 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide using these methods is typically high, and the purity can be achieved through recrystallization.
科学的研究の応用
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been shown to inhibit the activity of mycobacterial enzymes, making it a promising candidate for the treatment of tuberculosis. 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-12-5-3-4-11(8-12)9-17-14-7-2-1-6-13(14)15(18)10-21(17,19)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICYKJVAEMIARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)

![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/no-structure.png)


![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)

![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)